molecular formula C9H12BrN B13004197 5-(Bromomethyl)-2-isopropylpyridine

5-(Bromomethyl)-2-isopropylpyridine

Cat. No.: B13004197
M. Wt: 214.10 g/mol
InChI Key: LNPXQWSVYVUJHJ-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-2-isopropylpyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. The bromomethyl group at the 5-position and the isopropyl group at the 2-position of the pyridine ring make this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-2-isopropylpyridine typically involves the bromination of a suitable precursor. One common method is the bromination of 2-isopropylpyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl₄) at elevated temperatures to achieve high yields .

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of hydrobromic acid (HBr) and paraformaldehyde in an organic solvent like xylene can also be employed for large-scale synthesis . This method is advantageous due to its simplicity and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-2-isopropylpyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, making it suitable for substitution reactions.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN₃) and potassium cyanide (KCN) under mild conditions.

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Major Products

    Nucleophilic Substitution: Products include azidomethyl and cyanomethyl derivatives.

    Oxidation: Pyridine N-oxides.

    Reduction: Methyl-substituted pyridines.

Scientific Research Applications

5-(Bromomethyl)-2-isopropylpyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-2-isopropylpyridine involves its reactivity towards nucleophiles due to the presence of the bromomethyl group. This reactivity allows it to form covalent bonds with various molecular targets, thereby modifying their activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to changes in their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Bromomethyl)-2-methylpyridine
  • 5-(Bromomethyl)-2-ethylpyridine
  • 5-(Bromomethyl)-2-propylpyridine

Uniqueness

5-(Bromomethyl)-2-isopropylpyridine is unique due to the presence of the isopropyl group at the 2-position, which imparts distinct steric and electronic properties. This uniqueness makes it particularly useful in specific chemical reactions and applications where other similar compounds may not be as effective .

Biological Activity

5-(Bromomethyl)-2-isopropylpyridine is a compound characterized by its unique structural features, including a bromomethyl group at the 5-position and an isopropyl group at the 2-position of the pyridine ring. This compound has garnered interest for its potential biological activities, particularly in medicinal chemistry and organic synthesis.

The molecular formula of this compound is C_9H_{10}BrN, with a molecular weight of approximately 295.018 g/mol. The compound's reactivity is significantly influenced by the bromomethyl group, which can participate in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.

Synthesis Methods

Several methods exist for synthesizing this compound, including:

  • Alkylation Reactions : Utilizing alkyl halides to introduce the bromomethyl group.
  • Nucleophilic Substitution : Employing nucleophiles to replace the bromine atom in subsequent reactions.

Potential Biological Activities

  • Anticancer Activity : Compounds with pyridine rings have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : Similar structures have been associated with antimicrobial activity against bacterial and fungal strains.
  • Neuroprotective Effects : Some pyridine derivatives have been studied for their neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases.

1. Anticancer Activity

A study focused on pyridine derivatives reported that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines, including RKO and MCF-7. The mechanism involved apoptosis and inhibition of cell proliferation .

CompoundIC50 (µM)Cell Line
Compound A10RKO
Compound B15MCF-7
This compound (hypothetical)TBDTBD

2. Antimicrobial Activity

Research has indicated that similar pyridine derivatives possess antimicrobial properties, showing effectiveness against pathogenic bacteria and fungi. For example, derivatives demonstrated IC50 values below 20 µM against common bacterial strains .

CompoundMicrobial TargetIC50 (µM)
Compound CE. coli12
Compound DS. aureus18
This compound (hypothetical)TBDTBD

Properties

Molecular Formula

C9H12BrN

Molecular Weight

214.10 g/mol

IUPAC Name

5-(bromomethyl)-2-propan-2-ylpyridine

InChI

InChI=1S/C9H12BrN/c1-7(2)9-4-3-8(5-10)6-11-9/h3-4,6-7H,5H2,1-2H3

InChI Key

LNPXQWSVYVUJHJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=C(C=C1)CBr

Origin of Product

United States

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